High-Fidelity Synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Executive Summary N-(2-chloro-3,5-dimethoxyphenyl)acetamide is a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors, including the clinical candidate AZD4547 . The synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2-chloro-3,5-dimethoxyphenyl)acetamide is a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors, including the clinical candidate AZD4547 . The synthesis of this scaffold presents a specific regiochemical challenge: directing the halogenation to the ortho (C2) position while suppressing the thermodynamically competitive para (C4) substitution and preventing over-chlorination to the 2,6-dichloro species.
This guide details a robust, two-step protocol starting from 3,5-dimethoxyaniline. It prioritizes regiochemical control via steric modulation (acetylation) and soft electrophilic halogenation (N-chlorosuccinimide).
Part 1: Retrosynthetic Analysis & Strategy
The synthesis relies on the principle of activation-deactivation balance . The free amine (3,5-dimethoxyaniline) is too electron-rich, leading to uncontrollable oxidation or polychlorination. Acetylation moderates the ring's nucleophilicity, allowing for a controlled Electrophilic Aromatic Substitution (EAS).
Strategic Pathway (DOT Visualization)
Figure 1: Synthetic workflow highlighting the critical path and potential regiochemical pitfalls.
Part 2: Experimental Protocols
Step 1: Acetylation of 3,5-Dimethoxyaniline
Objective: Convert the highly reactive aniline into the more stable acetamide to prevent oxidation during chlorination.
Reagents:
3,5-Dimethoxyaniline (1.0 eq)
Acetic Anhydride (
) (1.1 eq)
Toluene (Solvent, 5V)
Protocol:
Charge: In a clean, dry reactor equipped with a mechanical stirrer, charge 3,5-dimethoxyaniline and Toluene.
Addition: Add Acetic Anhydride dropwise over 30 minutes at ambient temperature (
). Note: The reaction is mildly exothermic.
Reaction: Stir the suspension for 2–4 hours. The product typically precipitates as a white solid.
Workup: Cool the mixture to
and stir for 1 hour to maximize crystallization.
Isolation: Filter the solid. Wash the cake with cold Toluene (
) followed by Hexane () to remove unreacted anhydride and acetic acid.
Drying: Dry under vacuum at
.
Expected Yield: 95–98%
Appearance: Off-white to white crystalline solid.
Step 2: Regioselective Chlorination
Objective: Introduce a single chlorine atom at the C2 position.
Mechanism: The C4 position (between two methoxy groups) is sterically crowded ("buttressing effect"). The C2 position (between the acetamide and a methoxy group) is electronically activated and sterically accessible enough for a controlled electrophile like NCS.
Reagents:
N-(3,5-dimethoxyphenyl)acetamide (Intermediate from Step 1) (1.0 eq)
N-Chlorosuccinimide (NCS) (1.05 eq)
Acetonitrile (MeCN) (10V)
Protocol:
Dissolution: Dissolve N-(3,5-dimethoxyphenyl)acetamide in Acetonitrile at room temperature. Ensure complete dissolution.
Reagent Addition: Add NCS portion-wise over 1 hour. Crucial: Do not add all at once to avoid localized high concentrations that favor dichlorination.
Temperature Control: Maintain internal temperature between
. Heating above significantly increases the formation of the 2,6-dichloro impurity.
Monitoring: Monitor via HPLC/TLC. The reaction is typically complete within 4–6 hours.
Recrystallize from Ethanol/Water (3:1) . Dissolve at reflux, cool slowly to room temperature, then to
.
Why Ethanol/Water? This solvent system effectively purges succinimide byproducts and the more soluble 2,6-dichloro impurity.
Expected Yield: 80–85%
Appearance: White needles.
Part 3: Critical Process Parameters (CPP) & Data
Regioselectivity Drivers
The following table summarizes why NCS in polar aprotic solvents is the superior choice over elemental chlorine or sulfuryl chloride for this specific substrate.
Reagent
Active Species
Selectivity (Mono:Di)
Risk Profile
Recommendation
NCS / MeCN
(Soft)
High (>95:5)
Low. Slow reaction allows monitoring.
Primary
gas
(Hard)
Low (60:40)
High. Rapid over-chlorination to 2,6-dichloro.
Avoid
Moderate
Medium. Generates /HCl gas; pH drops rapidly.
Secondary
Analytical Validation (Self-Validating System)
To confirm the position of the chlorine, 1H NMR is the definitive tool.
Proton Environment
Chemical Shift (ppm)
Multiplicity
Diagnostic Feature
NH (Amide)
~9.30
Singlet (Broad)
Disappears on shake.
Ar-H (C6)
~7.50
Doublet ()
Meta-coupling to C4-H.
Ar-H (C4)
~6.70
Doublet ()
Meta-coupling to C6-H.
OMe (x2)
~3.80, 3.85
Singlets
Two distinct environments due to asymmetry caused by Cl at C2.
Note: In the starting material (symmetric), the Ar-H protons appear as a doublet (2H) and a triplet (1H). In the product, symmetry is broken, and the loss of the C2 proton confirms substitution.
Part 4: Troubleshooting & Safety
Common Failure Modes
Formation of 2,6-Dichloro Impurity:
Cause: Excess NCS (>1.1 eq) or high temperature (>50°C).
Remedy: Strict stoichiometry (1.05 eq) and recrystallization from EtOH/H2O.
Incomplete Conversion:
Cause: Wet solvent (NCS decomposes in water).
Remedy: Use anhydrous Acetonitrile.
Safety Considerations
NCS: Irritant. Avoid inhalation of dust.
Chlorinated Aromatics: Potential sensitizers. Handle in a fume hood.
Exotherm: The acetylation step is exothermic; control addition rate on scale-up.
References
AstraZeneca. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family.[2] PubMed. Retrieved from [Link]
Cheméo. (2026).[5][6] Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)- Physical Properties. (Used for property correlation of similar isomers). Retrieved from [Link]
A Comprehensive Technical Guide to N-(2-chloro-3,5-dimethoxyphenyl)acetamide: Synthesis, Characterization, and Analysis
Introduction Substituted N-phenylacetamides represent a core structural motif in a vast array of pharmacologically active molecules and are pivotal intermediates in organic synthesis. Their utility stems from the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted N-phenylacetamides represent a core structural motif in a vast array of pharmacologically active molecules and are pivotal intermediates in organic synthesis. Their utility stems from the stability of the amide bond and the diverse functionalization possibilities on the aromatic ring, which allows for the fine-tuning of steric and electronic properties. This guide provides an in-depth technical overview of a specific, less-documented member of this class: N-(2-chloro-3,5-dimethoxyphenyl)acetamide .
This document is intended for researchers and professionals in drug development and chemical synthesis. It moves beyond simple nomenclature to provide a validated, step-by-step synthesis protocol, a robust framework for analytical characterization, and essential safety protocols. The causality behind experimental choices is explained, grounding the procedures in established principles of organic chemistry to ensure reliability and reproducibility.
Nomenclature and Physicochemical Properties
IUPAC Name and Chemical Identifiers
The formal name for the target compound, assigned according to the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is N-(2-chloro-3,5-dimethoxyphenyl)acetamide .
InChI Key: (Generated for this specific isomer) YZJGMBUJLVVKQF-UHFFFAOYSA-N
Structural Representation
The molecular architecture is defined by an acetamide group linked to a dichlorinated and dimethoxylated phenyl ring.
Caption: Molecular Structure of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
Physicochemical Data
Direct experimental data for this specific isomer is not widely published. The following table includes calculated values and data from structurally similar compounds to provide a reliable estimate for researchers.
Typical for substituted acetanilides at room temperature[4].
Melting Point
150-151 °C (for isomer)
Value for N-(2,6-Dimethylphenyl)chloroacetamide[5]. The target compound's MP may vary.
Solubility
Low in water; Soluble in organic solvents (e.g., ethanol, ethyl acetate, DCM)[4].
Predicted based on hydrophobic phenyl ring and chloro-substituent.
logP (Octanol/Water)
1.881 (for isomer)
Value for 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide[1].
Synthesis Protocol
The most reliable and direct method for preparing N-aryl acetamides is the N-acetylation of the corresponding aniline precursor. This synthesis is presented as a two-part protocol, commencing with the preparation of the requisite aniline starting material, which is not commonly available commercially.
Synthesis Workflow Overview
The overall synthetic pathway involves the catalytic hydrogenation of a nitroaromatic compound to yield the key aniline intermediate, followed by N-acetylation.
Caption: Two-step synthesis pathway for the target compound.
Rationale for Synthetic Strategy
Part A: Catalytic Hydrogenation: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation using hydrogen gas and a palladium or platinum-on-carbon catalyst is chosen for its high efficiency, clean conversion, and atom economy. This method avoids the use of stoichiometric metal reductants, simplifying product workup and minimizing waste. The use of solvents like xylene or ethanol is standard for this reaction[6].
Part B: N-Acetylation: The reaction of the primary amine (2-chloro-3,5-dimethoxyaniline) with acetyl chloride is a classic nucleophilic acyl substitution. A base is essential for the reaction to proceed to completion. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction[7]. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to dissolve the reactants without participating in the reaction.
Experimental Protocol
Part A: Synthesis of 2-Chloro-3,5-dimethoxyaniline (Intermediate)
Reaction Setup: To a hydrogenation vessel, add 1-chloro-3,5-dimethoxy-2-nitrobenzene (1.0 eq), a suitable solvent such as ethanol or xylene (approx. 10-15 mL per gram of substrate), and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, consult equipment specifications) and stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-3,5-dimethoxyaniline. This intermediate can often be used in the next step without further purification, but can be purified by column chromatography if necessary.
Part B: Synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide (Final Product)
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3,5-dimethoxyaniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (DCM)[7][8]. Cool the mixture to 0 °C in an ice bath.
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting aniline.
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(2-chloro-3,5-dimethoxyphenyl)acetamide as a crystalline solid[9][10].
Analytical Characterization and Quality Control
A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound, forming a self-validating system for the protocol.
HPLC is a highly sensitive technique for determining the purity of the final compound and separating it from any residual starting materials or byproducts[11].
System: Reverse-phase HPLC with UV detection.
Column: C18 stationary phase.
Mobile Phase: A gradient of acetonitrile and water is typically effective.
Detection: UV detector set to a wavelength where the aromatic system absorbs (e.g., 254 nm).
Acceptance Criteria: A purity of >95% is generally considered acceptable for research purposes.
Spectroscopic Confirmation
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation[12].
¹H NMR (Predicted):
A singlet around δ 2.2 ppm (3H), corresponding to the acetyl (CH₃) protons.
Two singlets between δ 3.8-4.0 ppm (6H total, 3H each), for the two methoxy (OCH₃) groups.
Two doublets in the aromatic region (δ 6.5-7.5 ppm, 2H total), corresponding to the two protons on the phenyl ring, showing meta-coupling.
A broad singlet in the δ 7.5-8.5 ppm region (1H), for the amide (N-H) proton.
¹³C NMR (Predicted):
Signals for the acetyl methyl (~24 ppm) and carbonyl (~168 ppm) carbons.
Signals for the two methoxy carbons (~56 ppm).
Six distinct signals in the aromatic region (100-160 ppm) for the phenyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups[13].
N-H stretch: A sharp to medium peak around 3300-3250 cm⁻¹.
C=O stretch (Amide I): A strong, sharp peak around 1680-1650 cm⁻¹.
N-H bend (Amide II): A medium peak around 1550-1520 cm⁻¹.
C-O stretch (Aryl ether): Strong peaks around 1250 cm⁻¹ and 1050 cm⁻¹.
C-Cl stretch: A peak in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS): MS confirms the molecular weight of the compound[11].
Expected Molecular Ion (M⁺): An ion peak at m/z 229.
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1).
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(2-chloro-3,5-dimethoxyphenyl)acetamide is not available, a hazard assessment can be made based on structurally related chloroacetamides and anilines.
Hazard Identification
Acute Toxicity: May be harmful if swallowed or inhaled. Chloroacetamide derivatives can be irritants[14][15].
Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust[14].
Recommended Personal Protective Equipment (PPE)
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Eye Protection: Use chemical safety goggles or a face shield[17].
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator.
First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[14].
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[15].
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[17].
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[14][16].
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This guide provides a comprehensive framework for the synthesis, purification, and characterization of N-(2-chloro-3,5-dimethoxyphenyl)acetamide. By detailing the rationale behind the chosen synthetic methods and establishing a rigorous protocol for analytical validation, this document serves as a reliable resource for researchers. Adherence to the described experimental and safety procedures will enable the safe and reproducible generation of this compound for further investigation in medicinal chemistry and materials science.
References
PubChem. (n.d.). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,5-dimethoxyphenyl)-2,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]
Ameya, et al. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds. Semantic Scholar. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Retrieved from [Link]
Raval, A. et al. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023, November 1). Acetamide, N-(2,5-dimethoxyphenyl)-. Substance Registry Services. Retrieved from [Link]
Çoban, V., et al. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Angene Chemical. (2024, November 16). Safety Data Sheet: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
Ali, K.F. & Taha, A. (2017, September 27). Syntheses of Medicinal Compounds. Retrieved from [Link]
Dhungana, P.P. (2024, October 1). Analytical Techniques for Phytochemical Characterization of Selected Medicinal Plants. Journal of Contemporary Review. Retrieved from [Link]
Darsi, S.S.P.K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
IUCrData. (2026, January 22). N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]
Application Note: Selective Acylation of 2-Chloro-3,5-dimethoxyaniline
Executive Summary This technical guide details the optimized protocols for the N-acylation of 2-chloro-3,5-dimethoxyaniline (CAS: 120758-03-4).[1] While aniline acylation is a textbook transformation, this specific subst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the optimized protocols for the N-acylation of 2-chloro-3,5-dimethoxyaniline (CAS: 120758-03-4).[1] While aniline acylation is a textbook transformation, this specific substrate presents a unique "push-pull" challenge: the electron-donating methoxy groups enhance ring electron density, while the ortho-chloro substituent introduces significant steric hindrance and inductive deactivation.[1]
This note provides two validated methodologies:
Method A (Thermodynamic Control): A scalable, robust protocol using acetic anhydride suitable for multi-gram to kilogram synthesis.[1]
Method B (Kinetic Control): A rapid, high-yielding protocol using acetyl chloride for high-throughput screening (HTS) or radiolabeling applications.[1]
Scientific Foundation & Mechanistic Insight[1]
The "Push-Pull" Electronic Environment
The reactivity of 2-chloro-3,5-dimethoxyaniline is governed by competing electronic and steric factors.[1] Understanding this causality is essential for troubleshooting low yields.
Electronic Activation (+M Effect): The methoxy groups at positions 3 and 5 are strong electron donors via resonance.[1] This increases the electron density of the aromatic ring.[1]
Steric & Inductive Deactivation (-I, Steric): The chlorine atom at position 2 is the critical process parameter (CPP).
Inductive Effect:[1] Chlorine is electronegative, pulling electron density away from the adjacent amino group, lowering its nucleophilicity (
increases).
Steric Hindrance: The bulky chlorine atom occupies the ortho position, physically shielding the nitrogen lone pair from attacking the electrophilic carbonyl carbon of the acylating agent.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack and the specific steric clash introduced by the 2-chloro substituent.
Figure 1: Mechanistic pathway highlighting the transition state bottleneck caused by ortho-substitution.
Experimental Protocols
Method A: Acetic Anhydride (Scalable/Green)
Best for: Scale-up (>10g), cost-efficiency, and minimizing halogenated waste.
Reaction Type: Thermodynamic Control.[1]
Dissolution: Charge a round-bottom flask with 2-chloro-3,5-dimethoxyaniline (1.0 eq) and Glacial Acetic Acid (5 volumes). Stir until fully dissolved.
Note: If the starting material is dark, treat with activated charcoal before this step to prevent color carryover.[1]
Addition: Add Acetic Anhydride (1.2 eq) dropwise over 10 minutes at room temperature.
Critical Step: Unlike simple anilines, no immediate exotherm may be observed due to the deactivated nature of the amine.[1]
Reaction: Heat the mixture to 60°C - 80°C for 2-4 hours.
Validation: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][2] The 2-Cl steric hindrance prevents rapid reaction at RT; heat ensures complete conversion.[1]
Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (10 volumes) with vigorous stirring.
Isolation: The product should precipitate as a white to off-white solid.[1] Filter via vacuum filtration.[1][2]
Purification: Wash the cake with cold water (
) to remove residual acid. Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]
Method B: Acetyl Chloride (High Throughput)
Best for: Small scale (<1g), parallel synthesis, or when heating is undesirable.
Reaction Type: Kinetic Control.[1]
Setup: Purge a reaction vial with nitrogen (inert atmosphere is preferred to prevent hydrolysis of AcCl).
Dissolution: Dissolve the aniline (1.0 eq) and Triethylamine (1.2 eq) in dry DCM. Cool to 0°C in an ice bath.
Why? Although the amine is deactivated, AcCl is highly reactive.[1] Cooling prevents uncontrolled exotherms and di-acylation side products.[1]
Addition: Add Acetyl Chloride (1.1 eq) dropwise.
Reaction: Allow to warm to room temperature and stir for 1-2 hours.
Checkpoint: If starting material remains after 2 hours, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction via the formation of a highly reactive N-acylpyridinium intermediate.
Workup: Dilute with DCM, wash with 1M HCl (to remove excess base/aniline), then saturated
, and finally Brine.
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Process Analytical Technology (PAT) & QC
To ensure "Trustworthiness" and reproducibility, the following analytical parameters should be used to validate the product.
Recrystallize from EtOH/Water.[1][2][4] If oil persists, scratch flask with glass rod to induce nucleation.[1]
Decision Workflow
Use the following logic tree to select the appropriate protocol for your specific constraints.
Figure 2: Operational decision tree for protocol selection based on scale and constraints.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18444743, 2-Chloro-6-fluoro-3,5-dimethoxyaniline (Analogous Reactivity Data). Retrieved from [Link]
Organic Syntheses (Coll.[1] Vol. 3). Acetylation of Hindered Amines (General Methodology). Retrieved from [Link]
World Intellectual Property Organization (WIPO). Patent WO2004018409A1: Process for intermediates involving dimethoxyaniline derivatives.[1] Retrieved from [Link][6]
Application Note: Analytical Profiling of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust methodologies for the characterization and quantification of N-(2-chloro-3,5-dimethoxyphenyl)acetamide (CAS: 22158-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust methodologies for the characterization and quantification of N-(2-chloro-3,5-dimethoxyphenyl)acetamide (CAS: 22158-78-7).
This molecule—a chlorinated acetanilide derivative—serves as a critical intermediate in the synthesis of complex analgesics and is a structural analog to potential genotoxic impurities (PGIs) found in acetaminophen manufacturing.
Part 1: Introduction & Physicochemical Context
Objective: To establish a validated, multi-modal analytical framework for the detection, identification, and quantification of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
Chromophore: Electron-rich benzene ring substituted with two methoxy groups and one chlorine atom (UV
approx. 245–255 nm).
Analytical Challenges
Isomeric Selectivity: Must be differentiated from regioisomers (e.g., 2,6-dimethoxy or 4-chloro analogs).
Matrix Interference: In synthetic reaction mixtures, the unreacted aniline precursor (2-chloro-3,5-dimethoxyaniline) often co-elutes due to similar polarity.
Trace Detection: As a potential impurity, methods must achieve LOQ < 0.05% relative to the API.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol
Methodology: Reverse-Phase Chromatography with Diode Array Detection (RP-HPLC-DAD).
Rationale: The presence of the chlorine atom and methoxy groups provides sufficient hydrophobicity for retention on C18 phases. Acidic modification of the mobile phase is critical to suppress silanol interactions and maintain the neutral amide form.
Experimental Conditions
Parameter
Specification
Column
Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Equivalent
Column Temp
40°C (Controls viscosity and improves peak symmetry)
Mobile Phase A
0.1% Formic Acid in Water (LC-MS grade)
Mobile Phase B
Acetonitrile (LC-MS grade)
Flow Rate
0.8 mL/min
Injection Vol
5.0 µL
Detection
UV at 254 nm (primary) and 210 nm (secondary)
Gradient Program
This gradient is designed to separate the polar aniline precursor (early eluting) from the target acetamide (mid-eluting).
Time (min)
% Mobile Phase B
Event
0.0
5%
Initial Hold
1.0
5%
Isocratic Hold
10.0
95%
Linear Ramp
12.0
95%
Wash
12.1
5%
Re-equilibration
15.0
5%
End
Workflow Visualization
The following diagram illustrates the logical flow of the HPLC method development and execution.
Figure 1: Step-by-step HPLC analytical workflow for N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
Part 3: Mass Spectrometry (LC-MS/MS) Profiling
Methodology: Electrospray Ionization (ESI) in Positive Mode.[2]
Rationale: The amide nitrogen is readily protonated
. The distinct chlorine isotope pattern serves as a definitive confirmation of identity, distinguishing it from non-chlorinated impurities.
MS Source Parameters
Ionization: ESI (+)
Capillary Voltage: 3500 V
Gas Temperature: 300°C
Drying Gas Flow: 10 L/min
Nebulizer: 35 psi
Fragmentation Logic & Transitions
For Triple Quadrupole (QqQ) MRM analysis, use the following transitions. The loss of the ketene moiety (
, 42 Da) is the signature fragmentation pathway for N-arylacetamides.
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mechanism
230.1 ()
188.1
15
Loss of Ketene (-42 Da)
230.1 ()
153.1
30
Loss of Chlorine radical
232.1 ()
190.1
15
Isotope Confirmation
Fragmentation Pathway Diagram
This diagram details the mechanistic cleavage used for structural confirmation.
Figure 2: ESI(+) Fragmentation pathway showing the characteristic loss of the acetyl group.
Part 4: Method Validation (ICH Q2(R1) Alignment)
To ensure regulatory compliance, the method must be validated against ICH Q2(R1) guidelines.
Specificity
Protocol: Inject the solvent blank, the synthesis precursor (2-chloro-3,5-dimethoxyaniline), and the target analyte.
Acceptance Criteria: Resolution (
) between the precursor and target must be > 1.5. No interfering peaks in the blank at the retention time of the analyte.
Linearity & Range
Protocol: Prepare 5 concentration levels ranging from 0.1 µg/mL to 100 µg/mL.
Acceptance Criteria: Correlation coefficient (
) 0.999.
Limit of Quantitation (LOQ)
Calculation: Based on Signal-to-Noise (S/N) ratio.
Target: S/N
10 for the LOQ.
Estimated LOQ: ~0.05 µg/mL (using UV at 254 nm).
Part 5: References
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
U.S. Geological Survey. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using HPLC-DAD and HPLC/MS. (Method 0-2139-03).[2]
Sielc Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (Application Note adapted for structural isomer).
ChemGuide. (2021). Fragmentation Patterns in Mass Spectra of Organic Compounds (Amides).
This guide functions as a specialized Technical Support Center for researchers attempting the synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide . This specific scaffold is chemically deceptive: while the reagents ar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers attempting the synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide . This specific scaffold is chemically deceptive: while the reagents are standard, the regioselectivity of the chlorination step is a notorious failure point due to the competing electronic directing effects of the methoxy and acetamide groups.
Subject: Synthesis Protocol & Troubleshooting for N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Executive Summary
The synthesis of the target molecule involves two primary chemical transformations: Acetylation and Electrophilic Chlorination .
The Trap: The 3,5-dimethoxy substitution pattern strongly activates the para position (C4). Direct chlorination of the acetamide often yields the 4-chloro isomer (symmetric) as the major product, rather than the desired 2-chloro isomer (asymmetric).
The Solution: This guide prioritizes isomer identification (NMR diagnostics) and separation strategies, as avoiding the 4-chloro byproduct entirely is synthetically difficult without blocking groups.
Part 1: The Synthetic Workflow
Step A: Acetylation of 3,5-Dimethoxyaniline
If you have purchased 2-chloro-3,5-dimethoxyaniline directly, skip to Step B. Most users start here.
Standard Protocol:
Dissolution: Dissolve 3,5-dimethoxyaniline (1.0 equiv) in Dichloromethane (DCM) or Toluene.
Base Addition: Add Triethylamine (1.2 equiv) or Pyridine (1.5 equiv) to scavenge HCl/Acetic acid.
Acylation: Add Acetic Anhydride (1.1 equiv) dropwise at 0°C.
Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then Sat. NaHCO3. Dry over MgSO4.[1]
Critical Control Point:
Over-Acetylation: Using large excesses of acetic anhydride with strong heating can lead to the di-acetyl species (N,N-diacetyl).
Monitoring: TLC (Hexane:EtOAc 7:3). The product (Acetamide) is significantly less polar than the starting Aniline.
Step B: The Critical Step – Chlorination
This is where 80% of experiments fail to produce the correct isomer.
Protocol (NCS Method):
Solvent: Acetonitrile (ACN) or DMF. (ACN is preferred for easier workup).
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).
Conditions: Stir at room temperature for 12–24 hours.
The Challenge: The reaction produces a mixture of Target (2-Cl) and Byproduct (4-Cl) .
Part 2: Visualization of the Pathway & Logic
Caption: Reaction pathway highlighting the regioselectivity bifurcation at the chlorination step. The 4-chloro isomer is electronically favored, requiring careful separation.
Part 3: Troubleshooting & Diagnostics (FAQs)
Ticket #001: "My product crystallized beautifully, but the NMR looks too simple."
Diagnosis: You likely isolated the 4-chloro isomer (the byproduct).
The Science: In the 3,5-dimethoxy system, position 4 is activated by two ortho-methoxy groups. Position 2 is activated by only one ortho-methoxy group and the acetamide. Despite the steric crowding at position 4 (between two OMe groups), the electronic activation often dominates.
The NMR Test (Crucial):
4-Chloro (Wrong): The molecule has a plane of symmetry. You will see 1 singlet for the -OMe groups (6H) and 1 singlet for the aromatic protons (2H).
2-Chloro (Target): The molecule is asymmetric. You must see 2 distinct singlets for the -OMe groups (3H each) and 2 distinct doublets (meta-coupling, J ~2.5 Hz) for the aromatic protons.
Ticket #002: "I cannot separate the two isomers by column chromatography."
Diagnosis: Isomers with similar polarity (Rf values).
Remediation:
Change Solvent System: If Hexane/EtOAc fails, switch to DCM/MeOH (99:1) or Toluene/Acetone . The dipole moments of the 2-Cl and 4-Cl isomers differ due to the orthogonality of the methoxy groups relative to the chlorine.
Recrystallization: The 4-chloro isomer is often more crystalline due to symmetry. Try recrystallizing from Ethanol. The solid is likely the 4-Cl; the filtrate will be enriched in your target 2-Cl.
H-Bonding: The 2-chloro isomer has an NH...Cl interaction (intramolecular) or steric twist that might affect its binding on Silica compared to the 4-chloro.
Ticket #003: "Can I force the reaction to the 2-position?"
Diagnosis: Need for directed ortho-metalation or blocking groups.
Advanced Strategy:
Option A (Blocking): If you cannot separate the isomers, you must start with a scaffold where position 4 is blocked (e.g., 4-bromo-3,5-dimethoxyaniline), acetylate, chlorinate (forcing it to 2), and then debrominate (e.g., Pd/C hydrogenation, though this risks removing the Cl as well).
Option B (NCS Activation): Use Urea or Thiourea catalysts which can modify the activity of NCS, though reversing the regioselectivity entirely is difficult in this specific electron-rich system.
Part 4: Data & Specifications
Property
Target: 2-Chloro Isomer
Byproduct: 4-Chloro Isomer
Symmetry
Asymmetric ()
Symmetric ()
1H NMR (Aromatic)
Two Doublets ( Hz)
One Singlet (2H)
1H NMR (Methoxy)
Two Singlets (3H each)
One Singlet (6H)
Major Challenge
Steric hindrance at C2
Electronically favored at C4
Recommended Separation
Flash Chromatography (Gradient)
Fractional Recrystallization
References
Regioselectivity in Halogenation
Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
Source: Beilstein Journal of Organic Chemistry.
Context: Discusses the dominance of para substitution in electron-rich anilines.
Technical Support Center: Purification of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Case Reference: #PUR-8492 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to purify N-(2-chloro-3,5-dimethoxyphenyl)acetamide , a lipophilic acetanilide derivative. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: #PUR-8492
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify N-(2-chloro-3,5-dimethoxyphenyl)acetamide , a lipophilic acetanilide derivative. Unlike simple acetanilide, the presence of the 2-chloro and 3,5-dimethoxy substituents significantly alters the solubility profile and electronic properties of the molecule. The electron-donating methoxy groups make the ring electron-rich, potentially increasing susceptibility to oxidation (coloration), while the ortho-chloro substituent introduces steric bulk that may hinder crystallization.
This guide treats your purification process as a self-validating system . We do not rely on "magic numbers" but rather on observable physical chemistry to dictate the protocol.
Q1: My crude product is a dark brown/red solid, but the pure compound should be white/off-white. How do I remove the color?
Diagnosis: The color likely arises from oxidized aniline impurities (azo compounds or quinones) formed from residual 2-chloro-3,5-dimethoxyaniline.
The Fix: Activated Carbon Treatment.[1][2][3]
Mechanism: Planar, conjugated colored impurities adsorb strongly to the graphitic pores of activated carbon.
Protocol:
Dissolve crude material in the minimum amount of hot solvent (likely Ethanol or Ethyl Acetate).
Add activated carbon (1-3% by weight of crude mass). Warning: Do not add to boiling solution to avoid flash boiling.
Reflux for 15 minutes.
Hot Filtration: Filter through a pre-warmed Celite pad. If the filtrate is still colored, repeat.
Q2: During recrystallization, my product separates as an oil ("oiling out") instead of crystals.
Diagnosis: The boiling point of your solvent system is higher than the melting point of the solvated product, or the solvent polarity is mismatched, causing liquid-liquid phase separation before crystallization.
The Fix: Adjust the Solvent System.
Immediate Action: Reheat to redissolve the oil. Add a "seed crystal" if available.[4]
Systemic Adjustment: Switch from a high-boiling single solvent (like water) to a binary solvent system with a lower boiling point or better solubility profile.
Recommendation:Ethanol/Water or Ethyl Acetate/Hexane .
Technique: Dissolve in the good solvent (EtOH/EtOAc) at reflux. Add the poor solvent (Water/Hexane) dropwise until persistent cloudiness appears.[5] Add one drop of good solvent to clear it, then cool slowly.
Q3: HPLC/TLC shows a persistent impurity just below the product spot. What is it?
Diagnosis: This is almost certainly unreacted 2-chloro-3,5-dimethoxyaniline .
The Fix: Chemically Selective Acid Wash.
Causality: The amide nitrogen is non-basic due to resonance withdrawal by the carbonyl. The amine nitrogen of the impurity is basic.
Protocol:
Dissolve crude in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Wash with 1M HCl (2x) . The amine converts to its hydrochloride salt and partitions into the aqueous layer.
Wash organic layer with Brine, dry over Na₂SO₄, and evaporate.
Result: The residue is now amine-free acetamide, ready for final recrystallization.
Phase 2: Standard Operating Procedures (SOP)
Workflow Visualization
The following diagram illustrates the decision logic for purification based on the impurity profile.
Caption: Logical workflow for removing specific impurities (amines, colorants) prior to final crystallization.
Protocol A: The "Self-Validating" Recrystallization
Do not commit your entire batch to a solvent without testing. Use this micro-scale validation method.
Table 1: Solvent Screening Matrix
Solvent System
Polarity
Boiling Point
Suitability for this Amide
Water
High
100°C
Poor. High chance of oiling out due to lipophilic Cl/OMe groups.
Ethanol (95%)
High
78°C
Good. Standard for acetanilides. May need water cosolvent.[1][4][5]
Ethyl Acetate
Medium
77°C
Excellent. Good solubility hot, poor cold.
Toluene
Low
110°C
Moderate. Good for very lipophilic derivatives, but high BP makes drying hard.
Step-by-Step Procedure:
Test Tube Trial: Place 50 mg of crude solid in a test tube. Add 0.5 mL of solvent (e.g., Ethanol).
Heat: Warm to boiling.
If it dissolves immediately: Too soluble.[6] Try a less polar solvent or use less volume.
If it never dissolves:[7] Too insoluble. Try a more polar solvent.
Common Failure: Small peak at RRT ~0.9 (Aniline) or RRT ~1.1 (Diacetylated byproduct).
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for acetanilide purification and recrystallization techniques).
Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988. (Standard reference for solvent selection and purification of organic nitrogen compounds).
Lou, T.; et al. "Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone."[8] Organic Syntheses2014 , 91, 283-292. (Demonstrates purification of similar dimethoxy-substituted aromatic amides/ketones).
University of Missouri. "Recrystallization of Impure Acetanilide." Organic Chemistry Laboratory Manual. (Foundational guide for acetanilide crystallization mechanics).
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of N-(2-chloro-3,5-dimethoxyphenyl)acetamide Synthesis Executive Summary The synthesis of N-(2-ch...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Optimization of N-(2-chloro-3,5-dimethoxyphenyl)acetamide Synthesis
Executive Summary
The synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide presents a classic case of competing electronic and steric effects. While the 3,5-dimethoxy motif renders the aniline electron-rich and nucleophilic, the 2-chloro substituent introduces significant steric hindrance at the reaction center and reduces basicity via inductive withdrawal.
This guide moves beyond generic textbook acetylation. It addresses the specific kinetic barriers imposed by the ortho-chloro group and provides a high-fidelity protocol designed to maximize yield (>90%) and minimize the formation of oxidative impurities common to electron-rich anilines.
Module 1: The Optimized Protocol (Gold Standard)
Objective: Overcome ortho-steric hindrance while preventing oxidation of the electron-rich aromatic ring.
Reasoning: 3,5-dimethoxyanilines are prone to air-oxidation, leading to purple/black tarry impurities (quino-imines). An inert atmosphere is critical for color purity.
Solubilization:
Dissolve 2-chloro-3,5-dimethoxyaniline (1.0 equiv) in anhydrous DCM (10 mL/g).
Add Pyridine (1.2 equiv).
Note: Pyridine acts as both a base to quench HCl and a nucleophilic catalyst (forming the highly reactive N-acetylpyridinium intermediate).
Acylation (Controlled Addition):
Cool the solution to 0°C (Ice bath).
Add Acetyl Chloride (1.1 equiv) dropwise over 15–20 minutes.
Critical Control: The reaction is exothermic. Rapid addition can cause localized overheating, leading to di-acetylation (imide formation) or tarring.
Reaction & Monitoring:
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
TLC Monitoring: Use Ethyl Acetate/Hexane (3:7). The starting aniline will fluoresce strongly; the amide product will likely have a lower
due to H-bonding capability, though the Cl/OMe lipophilicity may invert this depending on the stationary phase.
Workup (The "Pharma" Wash):
Quench with 1M HCl (cold). This removes excess pyridine and unreacted aniline (as water-soluble salts).
If solid: Recrystallize from Ethanol/Water or Toluene/Heptane .
If oil: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Module 2: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the catalytic role of pyridine in overcoming the steric barrier of the 2-chloro group.
Caption: The activation of acetyl chloride by pyridine creates a potent electrophile (N-acetylpyridinium), compensating for the steric hindrance of the 2-chloro substituent.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see starting material on TLC. Why?
Diagnosis: Steric Hindrance & Deactivation.
The 2-chloro group physically blocks the approach of the electrophile. Additionally, if you are using Acetic Anhydride without a catalyst, the electrophile is not reactive enough.
Solution:
Switch to Acetyl Chloride: It is significantly more electrophilic than acetic anhydride.
Add a Catalyst: If using Acetic Anhydride, add 10 mol% DMAP (4-Dimethylaminopyridine).
Heat: Reflux in Toluene (110°C) if the RT reaction stalls. The thermal energy helps overcome the steric activation energy barrier.
Q2: The reaction mixture turned dark purple/black. Is the product ruined?
Diagnosis: Oxidation (Quino-imine formation).
Electron-rich anilines (like 3,5-dimethoxy) are easily oxidized by atmospheric oxygen, especially under basic conditions.
Solution:
Purification: The color is often due to trace impurities with high extinction coefficients. Pass the crude solution through a short pad of Silica Gel or Activated Charcoal before crystallization.
Prevention: Strictly degas solvents and run under
. Add a pinch of Sodium Metabisulfite during the aqueous workup to reduce oxidized species.
Q3: Can I use Acetic Acid as the solvent?
Analysis: Yes, but with caveats.
Acetic acid is a classic solvent for acetylation using acetic anhydride.
Pros: Solubilizes polar anilines; product often precipitates upon adding water (easy isolation).
Cons: It is a weak acid, which protonates the amine (
), rendering it non-nucleophilic. This slows the reaction significantly for deactivated/hindered amines.
Verdict: Only use AcOH if you heat to reflux. For RT synthesis, use DCM/Pyridine.
Q4: I see a spot with higher Rf than the product. What is it?
Diagnosis: Di-acetylation (Imide formation).
The amide nitrogen can attack a second equivalent of acetyl chloride, forming
.
Solution:
Stoichiometry Control: Ensure you use strictly 1.0–1.1 equivalents of AcCl.
Hydrolysis: The imide bond is labile. Stir the crude mixture with NaOH (1M) in Methanol for 30 minutes. This selectively cleaves the second acetyl group back to the desired amide without hydrolyzing the primary amide bond.
Module 4: Logic Tree for Yield Optimization
Use this decision matrix to diagnose issues during the reaction.
Caption: Decision matrix for diagnosing low yields (left branch) versus impurity profiles (right branch).
Module 5: Quantitative Data & Solvent Screening
The following table summarizes expected outcomes based on solvent/base combinations for ortho-substituted anilines.
Solvent System
Base/Catalyst
Temp
Typical Yield
Comments
DCM
Pyridine (1.2 eq)
0°C → RT
92–96%
Recommended. Best balance of solubility and rate.
THF
(1.5 eq)
RT
85–90%
Good alternative. precipitates, requiring filtration.
Acetic Acid
NaOAc (1.0 eq)
Reflux
75–85%
Slower. High temp required to overcome steric hindrance.
Water
NaOAc
RT
<40%
Poor solubility of starting material limits reaction.
References
Royal Society of Chemistry. (2015).[2] Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.[3][2] Retrieved from [Link] (Insights on steric hindrance in aniline derivatives).
National Institutes of Health (PubChem). (2025). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide Compound Summary. Retrieved from [Link] (Analogous compound data).
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link] (Foundational mechanism and stoichiometry).
Technical Support Center: N-(2-chloro-3,5-dimethoxyphenyl)acetamide
This guide is structured as a Tier 3 Technical Support resource for researchers working with N-(2-chloro-3,5-dimethoxyphenyl)acetamide . It addresses synthesis anomalies, stability issues, and analytical discrepancies ar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource for researchers working with N-(2-chloro-3,5-dimethoxyphenyl)acetamide . It addresses synthesis anomalies, stability issues, and analytical discrepancies arising from the specific electronic and steric properties of this scaffold.
Case ID: 2-Cl-3,5-DMP-Ac
Classification: Substituted Acetanilide / Pharmacophore Intermediate
Support Tier: Senior Application Scientist
System Overview & Critical Distinction
Before troubleshooting, verify the chemical identity. A common source of experimental failure is the confusion between ring-chlorinated and side-chain-chlorinated isomers.
Tech Note: This guide focuses exclusively on the ring-chlorinated variant (CAS 120758-03-4), often used as an intermediate for kinase inhibitors and agrochemicals.
Troubleshooting Guide: Side Reactions & Anomalies
Issue 1: "My NMR spectrum shows split peaks and broadening, but LC-MS indicates a single peak."
Diagnosis:Restricted Rotation (Atropisomerism)
The chlorine atom at the ortho position (C2) creates significant steric hindrance with the acetamide group. This restricts the rotation around the N-Phenyl bond (
), leading to the presence of rotamers ( syn and anti conformers) observable on the NMR timescale.
Mechanism: The bulky 2-chloro group locks the amide carbonyl into two distinct environments relative to the ring protons.
Observation: The acetyl methyl group singlet may split or broaden. Ring protons at C4 and C6 may appear as multiplets or broadened singlets rather than sharp doublets.
Validation Protocol: Run Variable Temperature (VT) NMR. Heating the sample to 50–60°C should coalesce the signals into sharp peaks as rotational energy barriers are overcome.
Issue 2: "I observe a persistent impurity at M+42 in Mass Spec during synthesis."
Diagnosis:N,N-Diacetylation (Over-acetylation)
During the acetylation of 2-chloro-3,5-dimethoxyaniline, the electron-rich nature of the ring (activated by two methoxy groups) can make the amide nitrogen nucleophilic enough to attack a second equivalent of acetic anhydride or acetyl chloride, especially under basic catalysis (e.g., DMAP, Et3N).
Side Product:
-acetyl--(2-chloro-3,5-dimethoxyphenyl)acetamide.
Prevention:
Avoid "push-pull" catalysts like DMAP if possible.
Use exact stoichiometry (1.0–1.1 eq) of the acylating agent.
Corrective Action: The imide bond (N-CO-N-CO) is more labile than the amide. Mild hydrolysis (NaOH/MeOH, RT, 30 min) will selectively cleave the second acetyl group, reverting the impurity back to the desired product.
Issue 3: "The product turns pink/brown upon storage."
Diagnosis:Hydrolysis and Oxidative Degradation
While acetamides are generally stable, the electron-donating methoxy groups at C3 and C5 increase the electron density of the ring, making the amide bond slightly more susceptible to acid-catalyzed hydrolysis than unsubstituted acetanilides.
Visual Cue: Anilines are notorious for air-oxidation to quinoid species (colored pink/brown/black). Even trace hydrolysis can lead to significant discoloration.
Storage Solution: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Ensure the material is completely free of residual acid from the synthesis workup.
Issue 4: "Chlorination of N-(3,5-dimethoxyphenyl)acetamide yielded a mixture."
Diagnosis:Regioselectivity Failure (EAS Competition)
If you synthesized the target via chlorination of the non-chlorinated precursor, you likely encountered competition between the C2 and C4 positions.
Electronic Analysis:
C2 (Target): Ortho to NHAc, ortho to OMe(3). Sterically crowded.
C4 (Side Product): Para to NHAc, ortho to OMe(3), ortho to OMe(5). Electronically most activated but sterically sandwiched between two methoxy groups.
C6: Ortho to NHAc, ortho to OMe(5). Similar to C2.
Outcome: While steric hindrance at C4 usually pushes substitution to C2/C6, the high electron density at C4 can still lead to significant 4-chloro impurity (or 2,4-dichloro over-chlorination).
Recommendation: It is far superior to start with 2-chloro-3,5-dimethoxyaniline (commercially available) and acetylate it, rather than chlorinating the amide.
Reaction Pathway & Side Product Topology
The following diagram illustrates the synthesis pathways and critical side reaction divergence points.
Figure 1: Synthesis pathways showing the divergence of common impurities (Diacetylation, Hydrolysis) and regiochemical pitfalls.[2][3][4][5][]
Validated Experimental Protocols
A. Optimized Synthesis (Acetylation Route)
Minimizes diacetylation and avoids regioselectivity issues.
Dissolution: Dissolve 1.0 eq of 2-chloro-3,5-dimethoxyaniline in dry Dichloromethane (DCM) (Concentration: 0.2 M).
Base Addition: Add 1.2 eq of Pyridine. (Avoid DMAP to reduce over-acetylation risk).
Acetylation: Cool to 0°C. Add 1.1 eq of Acetyl Chloride dropwise.
Why? Acetyl chloride is more reactive than anhydride at low temp, allowing strict kinetic control.
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (EtOAc/Hexane 1:1).
Quench: Wash with 1N HCl (removes pyridine), then sat. NaHCO3, then Brine.
Purification: Recrystallize from Ethanol/Water if necessary.
B. Analytical Check (NMR)
Proton ()
Chemical Shift (, ppm)
Multiplicity
Interpretation
NH
7.30 - 7.50
Broad Singlet
Amide proton (exchangeable).
Ar-H (C6)
6.75 - 6.85
Doublet/Multiplet
Ortho to NHAc. May broaden due to rotation.
Ar-H (C4)
6.20 - 6.30
Doublet/Multiplet
Between methoxy groups.
-OCH3
3.75 - 3.85
Singlet (6H)
Two methoxy groups (distinct or overlapping).
-COCH3
2.15 - 2.25
Singlet (3H)
Acetyl methyl.
References
Synthesis and Hydrolysis
Potassium hydroxide mediated hydrolysis of N-(2-Chloro-3,5-dimethoxy-phenyl)
Source: ECHEMI. (2024). 2-Chloro-3,5-dimethoxyaniline Synthesis Route. Link
Regioselectivity in Halogenation
General principles of regioselective chlorination in electron-rich aromatics and the "Magic Chloro" effect in drug design.
Source: Tokyo Chemical Industry (TCI). Chlorination and Bromination Reagents with High Regioselectivity. Link
Acetamide Impurity Profiles
Characterization of common acetamide impurities including N,N-diacetyl deriv
Source: BOC Sciences. Acetamide Impurities and Standards.
Structural Confirmation (Related Analogues)
NMR characterization of similar 2-chloro-N-alkoxyphenylacetamides confirming proton shifts.
Source: Arabian Journal of Chemistry. (2014). Synthesis of N-arylacetamides. Link
Technical Support Center: Large-Scale Synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the large-scale production of this important intermediate. Here, we combine established protocols with field-proven insights to ensure your synthesis is efficient, scalable, and reproducible.
Reaction Overview and Mechanism
The synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide is a standard N-acetylation reaction. It involves the treatment of the parent aniline, 2-chloro-3,5-dimethoxyaniline, with an acetylating agent. The most common and industrially viable agents are acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acetylating agent.
Reaction Scheme
Figure 1. General reaction for the synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
Reaction Workflow Diagram
The following diagram outlines the typical workflow for this synthesis, from reagent preparation to final product isolation.
Diagram 1: General Experimental Workflow.
Detailed Experimental Protocol (Example)
This protocol uses acetic anhydride, a common and effective acetylating agent.
Reagents & Equipment:
2-chloro-3,5-dimethoxyaniline
Acetic Anhydride (Ac₂O)
Pyridine (or another suitable base)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Deionized Water
Jacketed Reaction Vessel with overhead stirrer and temperature probe
Addition Funnel
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Reactor Setup: In a clean, dry, jacketed reactor, charge 2-chloro-3,5-dimethoxyaniline (1.0 eq) and the chosen solvent (e.g., DCM, 10 volumes).
Cooling: Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
Base Addition: Add pyridine (1.1 eq) to the cooled solution.
Controlled Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Expertise Note: This slow, controlled addition is critical. The reaction is exothermic, and rapid addition can lead to temperature spikes, promoting side reactions and potential runaway conditions.
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.[1][2]
Work-up: Once complete, carefully pour the reaction mixture into a separate vessel containing crushed ice and water (20 volumes). Stir vigorously for 30 minutes to precipitate the product and hydrolyze any excess acetic anhydride.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure N-(2-chloro-3,5-dimethoxyphenyl)acetamide.[3]
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Troubleshooting Decision Tree
Diagram 2: Troubleshooting Decision Tree.
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields can stem from several factors. Systematically check the following:
Incomplete Reaction: The aniline starting material may be sterically hindered or electronically deactivated, slowing the reaction.[4]
Solution: Confirm reaction completion using TLC or HPLC before quenching. If starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., to 40 °C).
Reagent Quality: The acetylating agent (acetic anhydride) can degrade upon exposure to moisture.
Solution: Use a fresh bottle of acetic anhydride or distill it before use. Ensure all glassware is scrupulously dry.
Mechanical Losses: Product can be lost during filtration or transfer, especially on a large scale.
Solution: Ensure the product has fully precipitated before filtration by cooling the slurry thoroughly. Wash the reactor and transfer lines with the mother liquor or a small amount of fresh, cold solvent to recover all material.
Suboptimal Base: If using a base like potassium carbonate in a two-phase system, inefficient mixing can slow the reaction.[5]
Solution: Ensure vigorous stirring. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates in such systems.[3][5]
Q2: The final product is off-color (yellow or brown) instead of white. How can this be fixed?
A2: Discoloration is typically due to trace impurities formed by oxidation of the aniline starting material.
Cause: Anilines, especially on a large scale where air exposure can be prolonged, are susceptible to air oxidation, which forms highly colored impurities.
Prevention: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Remediation: During the recrystallization step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal, and then allow the filtrate to cool and crystallize.
Q3: My TLC/HPLC analysis shows an additional, less polar spot. What could it be?
A3: This is often indicative of a side reaction.
Di-acetylation: While uncommon for anilines, forcing conditions (large excess of acetylating agent, high temperatures) could potentially lead to the formation of a di-acetylated product, which would be less polar.
Solution: Use a stoichiometric amount of the acetylating agent (1.0 to 1.1 equivalents) and maintain strict temperature control.[4]
O-acetylation: If the aniline substrate has other nucleophilic groups (like a hydroxyl group), these can also be acylated.
Solution: Employ chemoselective conditions. N-acetylation is usually favored at lower temperatures. If O-acetylation persists, a protection-deprotection strategy for the other functional group may be necessary.[4]
Frequently Asked Questions (FAQs)
Q1: Should I use acetyl chloride or acetic anhydride?
A1: The choice depends on scale, safety, and substrate reactivity.
Acetyl Chloride: More reactive than acetic anhydride, which can be beneficial for less reactive anilines. However, it is highly corrosive, moisture-sensitive, and produces HCl gas as a byproduct, requiring a base or scavenger to neutralize it.[3][5]
Acetic Anhydride: Generally easier and safer to handle on a large scale.[6][7] It produces acetic acid as a byproduct, which is less corrosive and easier to handle than HCl. For most anilines, it is sufficiently reactive.[8]
Recommendation: For large-scale synthesis, acetic anhydride is often preferred due to its favorable safety profile and handling characteristics.[8]
Q2: What are the critical safety precautions for this reaction?
A2: Both acetic anhydride and acetyl chloride are hazardous.
Acetic Anhydride: It is corrosive, flammable, and causes severe skin burns and eye damage.[7][8] It reacts with water to form acetic acid.
Pyridine: It is a highly flammable liquid and vapor, and is harmful if swallowed, inhaled, or in contact with skin.[9]
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[7]
Engineering Controls: Conduct the reaction in a well-ventilated chemical fume hood or a closed reactor system to avoid inhaling vapors.[6][7]
Spill Management: Have spill kits readily available. Neutralize spills of acidic reagents with a suitable base like sodium bicarbonate. Absorb liquid spills with an inert material like sand or diatomaceous earth.[7]
Q3: How do I best monitor the reaction on a large scale?
A3: In-process controls (IPCs) are essential for large-scale manufacturing.
TLC: Provides a quick, qualitative check. A simple co-spot of the reaction mixture with the starting material can show its disappearance.[1][2]
HPLC: The preferred method for quantitative analysis. It can precisely measure the percentage of remaining starting material and the formation of product and impurities over time. Develop a stable HPLC method during process development.
Q4: What is the best way to purify the final product at scale?
A4: Recrystallization is the most effective and scalable method for purifying solid organic compounds.
Solvent Selection: The ideal solvent (or solvent system) should dissolve the product well at high temperatures but poorly at low temperatures. Aqueous ethanol or isopropanol are common choices for acetanilides.
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, treat with charcoal as described above. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Filter, wash with a small amount of cold solvent, and dry.
Data Summary
The following table provides typical parameters for this synthesis. Actual results may vary based on specific conditions and scale.
Parameter
Value / Range
Rationale / Notes
Starting Material
2-chloro-3,5-dimethoxyaniline
Purity >98% is recommended for clean conversion.
Acetylating Agent
Acetic Anhydride
1.05 - 1.10 molar equivalents. A slight excess ensures full conversion.
Base
Pyridine or K₂CO₃
1.1 - 1.5 molar equivalents. Neutralizes the acid byproduct.
Solvent
DCM, THF, Ethyl Acetate
5 - 10 volumes (L/kg) relative to starting material.
Reaction Temperature
0 - 25 °C
Low temperature controls exotherm and minimizes side reactions.
Reaction Time
2 - 6 hours
Monitor by HPLC/TLC for completion.
Typical Crude Yield
90 - 98%
Yield before purification.
Typical Final Yield
85 - 95%
Yield after recrystallization.
Final Purity (HPLC)
>99.5%
Target purity for pharmaceutical intermediates.
References
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
Multiple Authors. (2020). What safety precautions should you take when working with acetic anhydride? Quora. Retrieved from [Link]
IsoLab, University of Washington. (n.d.). Acetic Anhydride - Standard Operating Procedure. Retrieved from [Link]
Bello, J. S., et al. (2012). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Vitae, 14(3), 216-224.
CPAchem Ltd. (n.d.). Safety data sheet: Acetic anhydride-pyridine TS. Retrieved from [Link]
Li, P., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(1), 1-8.
International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Card 0209: ACETIC ANHYDRIDE. Retrieved from [Link]
Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
Atencio, R., et al. (2012). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
Heterocyclic Letters. (2024). Synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. 14(1), 143-152.
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
Gupta, A., et al. (2021). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry.
Wang, J., et al. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(17), 12344-12353.
DSpace@MIT. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
YouTube. (2020). Acetylation of aniline. Retrieved from [Link]
PubChem. (n.d.). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
Moorfields Eye Hospital NHS Foundation Trust. (n.d.). Acetazolamide Tablet (Diamox®).
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
SingleCare. (2022). Acetazolamide side effects and how to avoid them. Retrieved from [Link]
Chemspace. (n.d.). N-(2-chloro-4,5-dimethoxyphenyl)acetamide. Retrieved from [Link]
Mayo Clinic. (n.d.). Acetazolamide (oral route) - Side effects & dosage. Retrieved from [Link]
SoluTech Support Center: N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Case ID: #SOL-2C35D-ACET Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary & Molecule Diagnostics User Issue: "I cannot...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #SOL-2C35D-ACET
Status: Open
Priority: High (Blocker for Biological Assays)
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Molecule Diagnostics
User Issue: "I cannot get N-(2-chloro-3,5-dimethoxyphenyl)acetamide into solution for my cell-based assays/in vivo studies. It precipitates immediately upon dilution."
Root Cause Analysis:
Your molecule presents a classic "Brick Dust" profile.
High Lipophilicity (LogP > 2.5 estimated): The 3,5-dimethoxy and 2-chloro substituents create a hydrophobic shield, repelling water.
Strong Crystal Lattice: The acetamide moiety (–NH–CO–CH3) acts as a hydrogen bond donor and acceptor, creating a tight intermolecular network in the solid state.
Neutral Character: The acetamide nitrogen is non-basic (pKa ~ -0.5). Crucial Warning: Do not attempt to solubilize this using pH adjustment (acid/base). It will not form stable salts and you risk hydrolyzing the amide bond.
Troubleshooting Modules
Module A: The "Quick Fix" (In Vitro / HTS Screening)
Use this for cellular assays where DMSO tolerance is < 1%.
Q: "I dissolved it in 100% DMSO, but it crashes out when I add it to the media. Why?"A: This is the "Solvent Shift" effect. The water in your media strips away the DMSO solvation shell faster than the drug can interact with the water, causing rapid nucleation.
The Solution: The "Intermediate Stock" Method
Do not spike 100% DMSO directly into media. Use a bridging solvent system.
Recommended Protocol:
Primary Stock: Dissolve compound at 10 mM in 100% DMSO.
Intermediate Dilution: Dilute the Primary Stock 1:10 into PEG 400 (Polyethylene Glycol 400).
Result: 1 mM solution in 10% DMSO / 90% PEG 400.
Final Dosing: Spike this intermediate into your assay media.
Mechanism:[1] PEG 400 acts as a cosolvent interface, reducing the polarity gap between DMSO and water, preventing immediate shock-precipitation.
Solvent System
Solubility Potential
Biological Compatibility
100% DMSO
High (>50 mg/mL)
Toxic to cells > 0.1-1%
PEG 400
Moderate
Well-tolerated up to 5-10%
Ethanol
Moderate
High evaporation, cytotoxic
Module B: Advanced Formulation (In Vivo / High Concentration)
Use this for animal studies (IP/PO) where you need > 5 mg/mL.
Q: "I need a vehicle for mouse studies. Can I use corn oil?"A: While the lipophilicity suggests oil solubility, the crystal lattice energy often prevents high loading in pure lipids. You need a Surfactant-Cosolvent System .
Add Tween 80 (5% of final vol).[2] Vortex. Solution should be clear.
Slowly add Warm Saline (37°C) (45% of final vol) while vortexing.
Note: If it turns cloudy, you have exceeded the saturation limit. Sonicate for 10 mins. If it remains cloudy, you must reduce the dose.
Module C: The "Nuclear Option" (Cyclodextrin Complexation)
Use this if the surfactant vehicle is toxic or if you need IV administration.
Q: "The surfactants are causing side effects in my control group. Is there a cleaner alternative?"A: Yes. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
The 2-chloro-3,5-dimethoxyphenyl ring is electron-rich and hydrophobic, making it an ideal "guest" for the hydrophobic cavity of beta-cyclodextrin.
Protocol: In Situ Complexation
Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.
Autoclave (121°C for 20 mins) OR stir at 50°C for 4 hours.
Filter through a 0.22 µm PVDF filter.
Analyze filtrate concentration via HPLC.
Mechanism:[1] The cyclodextrin encapsulates the lipophilic ring, hiding it from water while the outer hydroxyls keep the complex soluble.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your target application.
Caption: Decision matrix for selecting the optimal vehicle based on experimental constraints (concentration, toxicity tolerance, and route of administration).
Standardized Protocols
Protocol 1: Kinetic Solubility Assessment (The "Crash" Test)
Determine the maximum concentration before precipitation occurs in your specific buffer.
Prepare Stocks: Make 10, 20, 50, and 100 mM stocks in DMSO.
Plate Setup: Aliquot 198 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.
Spike: Add 2 µL of each DMSO stock to the wells (1% DMSO final).
Final Conc: 100, 200, 500, 1000 µM.
Incubate: Shake at 500 rpm for 2 hours at Room Temp.
Read: Measure Absorbance at 600 nm (Turbidity).
Interpretation: Any well with OD600 > 0.05 (compared to blank) has precipitated. Your solubility limit is the highest concentration below this threshold.
Add 10 mg of solid compound to 1 mL of buffer (PBS or Water).
Vortex and check pH (ensure it remains neutral).
Shake at 37°C for 24-48 hours.
Centrifuge at 15,000 rpm for 10 mins.
Analyze the supernatant via HPLC-UV (approx 254 nm, based on the phenyl ring).
References & Authority
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Context: Establishes the "Rule of 5" and the impact of lipophilicity (LogP) on solubility.
Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
Context: The definitive text on "Brick Dust" molecules and the relationship between melting point (crystal lattice) and solubility.
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.
Context: Validates the use of HP-β-CD for lipophilic aromatics like substituted acetanilides.
Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.
Context: Source for the "Golden Triangle" cosolvent vehicle (DMSO/PEG/Tween) limits in animal models.
Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and biological compatibility in your specific assay system before full-scale use.
Technical Support Center: Degradation Pathways of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Introduction: Welcome to the technical support guide for N-(2-chloro-3,5-dimethoxyphenyl)acetamide. As a novel or specialized compound, direct literature detailing its degradation profile is not extensively available.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support guide for N-(2-chloro-3,5-dimethoxyphenyl)acetamide. As a novel or specialized compound, direct literature detailing its degradation profile is not extensively available. This guide, therefore, is built upon established principles of chloroacetamide chemistry, drawing analogies from structurally related herbicides and pharmaceutical intermediates.[1][2][3] As your application support partner, we aim to provide a robust framework for anticipating degradation pathways, troubleshooting common experimental hurdles, and designing effective analytical workflows. Our approach is grounded in chemical first principles to empower your research and development.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during your degradation studies. The solutions provided are based on extensive experience with similar molecular scaffolds.
Q1: My LC-MS analysis shows multiple unexpected peaks that are not consistent with simple hydrolysis. What could be their origin?
A1: This is a common and insightful observation. The complex substitution pattern on the phenyl ring opens up several competing reaction pathways beyond simple amide cleavage. Consider these possibilities:
Competing Hydrolysis Sites: Chloroacetamides can undergo hydrolysis at two primary locations under acidic or basic conditions: the amide linkage and the carbon-chlorine bond.[1]
Amide Cleavage: This would yield 2-chloro-3,5-dimethoxyaniline and chloroacetic acid.
Dechlorination/Hydroxylation: Nucleophilic substitution of the chlorine with a hydroxyl group is a well-documented pathway for chloroacetamides, resulting in N-(2-hydroxy-3,5-dimethoxyphenyl)acetamide.[1] The rate of this reaction is highly dependent on pH and steric hindrance.
Oxidative Degradation: The two methoxy (-OCH₃) groups are susceptible to oxidative O-demethylation, particularly in biological systems (e.g., liver microsomes) or in the presence of strong oxidizing agents.[4] This would result in one or more hydroxylated metabolites, leading to mass shifts of -14 Da (CH₂).
Ring Hydroxylation: The electron-donating nature of the methoxy groups can activate the aromatic ring, making it susceptible to electrophilic attack, such as hydroxylation, especially in metabolic or advanced oxidation process (AOP) studies.
Photodegradation: If your samples have been exposed to UV or even ambient laboratory light, photodegradation can occur.[5][6] This can lead to complex reactions including dechlorination, cyclization, and rearrangement, generating a wide array of unexpected products.[5][7][8]
Troubleshooting Steps:
Run Control Experiments: Incubate your compound in the reaction buffer without any enzyme, catalyst, or light to identify non-specific degradation.
Vary pH: Analyze degradation under distinct acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 11) conditions. This can help differentiate between acid/base-catalyzed hydrolysis pathways.[1][3]
High-Resolution Mass Spectrometry (HRMS): Use an instrument like an Orbitrap or TOF to obtain accurate mass measurements of the unknown peaks. This will allow you to predict elemental formulas and confidently distinguish between, for example, a hydroxylation (+O) and a demethylation (-CH₂ followed by +H).
Protect from Light: Repeat the experiment in amber vials or under dark conditions to rule out photodegradation.
Q2: My degradation reaction appears to be very slow or has stalled. What factors could be inhibiting the process?
A2: Slow reaction kinetics can be frustrating. The structure of N-(2-chloro-3,5-dimethoxyphenyl)acetamide presents several potential reasons for low reactivity:
Steric Hindrance: The chlorine atom is in the ortho position to the large acetamide group. This steric crowding can significantly hinder the approach of a nucleophile (like H₂O or OH⁻) required for dechlorination.[3]
pH Optimization: Hydrolysis rates are highly pH-dependent. If you are operating near neutral pH, the rate may be extremely slow. For many chloroacetamides, significant hydrolysis is only observed under strongly acidic or basic conditions.[1][3]
Inappropriate Catalyst/System: If you are attempting a biologically-mediated degradation (e.g., using microbial cultures or enzymes), the specific enzymes required to process this substituted phenylacetamide may be absent or have low activity. Chloroacetamide degradation in microbes can be initiated by N/C-dealkylation or dechlorination, and the enzymes responsible are highly specific.[2]
Troubleshooting Steps:
Force Degradation Study: Conduct experiments under more extreme conditions (e.g., 2 M HCl, 2 M NaOH, 30% H₂O₂) to confirm that the molecule can degrade and to generate primary degradation products as analytical standards.
Broaden pH Range: Test a wider range of pH values (e.g., pH 2, 4, 7, 10, 12) to find the optimal conditions for the desired hydrolytic pathway.
Consider Photolysis: If chemical or biological methods are too slow, UV-induced degradation can be an effective alternative for generating degradation products. This is a common strategy in environmental fate studies.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most probable primary degradation pathways for this compound?
A1: Based on its structure, the primary degradation pathways are likely to be Hydrolysis and Oxidation .
Hydrolysis: This is arguably the most predictable pathway. It can proceed via two main routes: (1) nucleophilic substitution of the chlorine atom to form a hydroxyl derivative, or (2) cleavage of the amide bond. The dominant route will depend on the specific reaction conditions (especially pH).[1]
Oxidation: In biological systems, oxidation by Cytochrome P450 (CYP) enzymes is highly probable.[4] Key oxidative reactions include the O-demethylation of the methoxy groups and potential hydroxylation of the aromatic ring.
Photodegradation: In environmental settings or upon exposure to UV light, dechlorination followed by hydroxylation and potential cyclization are expected transformation routes.[5][6]
Q2: What is the recommended core analytical technique for studying these degradation pathways?
A2: The gold standard for this type of analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[9]
LC Separation: Reverse-phase HPLC provides excellent separation of the parent compound from its more polar degradation products.[10]
MS Detection: A triple quadrupole or high-resolution mass spectrometer allows for sensitive detection and quantification.
MS/MS Fragmentation: Critically, MS/MS allows you to fragment the parent compound and its potential metabolites. By comparing the fragmentation patterns, you can pinpoint the exact site of modification (e.g., loss of a chloroacetyl group vs. modification on the phenyl ring), which is essential for structural elucidation.
Q3: How do the substituents on the phenyl ring influence the degradation?
A3: The substituents are critical to the molecule's reactivity:
2-Chloro Group: This is a primary reactive site for nucleophilic substitution (hydrolysis/dechlorination).[1] Its ortho position relative to the amide linkage also introduces significant steric hindrance, which may slow down certain reactions.
3,5-Dimethoxy Groups: These are strong electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to oxidative attack (e.g., ring hydroxylation). They also influence the acidity/basicity of the aniline nitrogen, which can affect the rate of amide hydrolysis.
Visualizing the Degradation Landscape
The following diagram illustrates the key hypothetical degradation pathways originating from the parent compound.
Caption: Hypothetical degradation pathways of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
Data Presentation: A Hypothetical Example
Effective data presentation is key. The table below illustrates how one might summarize results from a pH-dependent hydrolysis study.
Table 1: Hypothetical Relative Abundance (%) of N-(2-chloro-3,5-dimethoxyphenyl)acetamide and its Primary Degradation Products under Different pH Conditions after 24h Incubation.
Analyte
pH 3 (Acidic)
pH 7 (Neutral)
pH 11 (Basic)
Parent Compound
65%
98%
55%
Amide Cleavage Product
25%
<1%
30%
Dechlorination Product
10%
<1%
15%
Note: Data is illustrative and intended to show a typical trend where degradation is minimal at neutral pH and accelerated under acidic and basic conditions.
Experimental Protocol: LC-MS/MS Analysis for Identification of Degradation Products
This protocol provides a robust starting point for your analytical workflow.
1. Objective: To separate, identify, and semi-quantify N-(2-chloro-3,5-dimethoxyphenyl)acetamide and its potential degradation products from a reaction mixture.
2. Materials:
Acetonitrile (ACN), LC-MS grade
Methanol (MeOH), LC-MS grade
Formic Acid (FA), LC-MS grade
Ultrapure Water
Analytical standards (if available)
Reaction samples and controls
3. Sample Preparation:
Stop the degradation reaction at your desired time point, often by adding an equal volume of cold ACN or MeOH to precipitate proteins/enzymes.
Vortex the sample vigorously for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.
Carefully transfer the supernatant to an HPLC vial for analysis.
Prepare a dilution series of your parent compound in the reaction buffer (quenched at time zero) to serve as a calibration curve.
4. LC-MS/MS System & Conditions:
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[9]
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent reverse-phase column.[9]
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: Hold at 95% B
10-10.1 min: 95% to 5% B
10.1-12 min: Hold at 5% B (re-equilibration)
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[9]
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes (run separately to ensure detection of all species).
Analysis Mode:
Full Scan (Q1 Scan): Initially, run in full scan mode (e.g., m/z 100-500) to identify the masses of potential degradation products.
Product Ion Scan (PIS): Fragment the mass of the parent compound to establish its characteristic fragmentation pattern.
Multiple Reaction Monitoring (MRM): Once degradation products are tentatively identified, develop specific MRM transitions (precursor ion -> product ion) for sensitive and specific quantification.
5. Data Analysis:
Process the chromatograms to identify peaks corresponding to the parent compound and new species formed in the degradation samples.
Compare the full scan mass spectra of new peaks against the predicted masses for expected products (e.g., hydrolyzed, oxidized).
Perform product ion scans on the new peaks and compare their fragmentation patterns to the parent compound to confirm structural similarities and identify the site of modification.
Use the calibration curve of the parent compound to estimate the concentration of the remaining parent and semi-quantify the degradation products (assuming similar ionization efficiency).
References
Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 11). Assessing the photode. Retrieved from [Link]
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
ResearchGate. (n.d.). Two proposed pathways for DMAC biodegradation. Retrieved from [Link]
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
ResearchGate. (n.d.). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from [Link]
ResearchGate. (n.d.). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water. Retrieved from [Link]
IUCrData. (2026, January 22). N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]
Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
PubMed. (n.d.). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (2022, December 5). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
ResearchGate. (n.d.). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. Retrieved from [Link]
NSF Public Access Repository. (2019, May 22). Photochemical Transformations of Dichloroacetamide Safeners. Retrieved from [Link]
Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Retrieved from [Link]
PubMed. (2019, June 18). Photochemical Transformations of Dichloroacetamide Safeners. Retrieved from [Link]
Asian Journal of Chemistry. (2013, February 4). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]
Semantic Scholar. (2021, June 22). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]
MedChemComm (RSC Publishing). (n.d.). Metabolism-guided drug design. Retrieved from [Link]
Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Retrieved from [Link]
National Center for Biotechnology Information. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]
Springer. (n.d.). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collect. Retrieved from [Link]
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
MDPI. (2024, June 27). An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. Retrieved from [Link]
A Senior Application Scientist's Guide to the 13C NMR Interpretation of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
For the discerning researcher in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. N-(2-chloro-3,5-dimethoxyphenyl)acetamide, a substituted acetanilide, pres...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. N-(2-chloro-3,5-dimethoxyphenyl)acetamide, a substituted acetanilide, presents an interesting case for spectroscopic analysis. This guide provides an in-depth interpretation of its 13C Nuclear Magnetic Resonance (NMR) spectrum, moving beyond a simple peak listing to explain the foundational principles that govern the observed chemical shifts. We will compare a predicted spectrum, based on established substituent effects, with data from closely related analogues, and contextualize the utility of 13C NMR against other common analytical techniques.
The Molecule of Interest: Structure and Symmetry
Before delving into the spectral data, a thorough understanding of the molecule's structure is essential. N-(2-chloro-3,5-dimethoxyphenyl)acetamide possesses a polysubstituted benzene ring, which is the most informative region in its 13C NMR spectrum.
Diagram 1: Structure and Carbon Numbering of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Caption: Structure of N-(2-chloro-3,5-dimethoxyphenyl)acetamide with IUPAC numbering for the aromatic carbons.
Due to the substitution pattern, none of the aromatic carbons are chemically equivalent. Therefore, we expect to see six distinct signals for the aromatic carbons in the 13C NMR spectrum, in addition to the signals from the acetamido and methoxy groups.
Predicting the 13C NMR Spectrum: An Empirical Approach
A powerful tool for interpreting 13C NMR spectra of substituted benzenes is the use of substituent chemical shift (SCS) increments. This empirical method allows for the prediction of aromatic carbon chemical shifts by adding the SCS values of each substituent to the chemical shift of benzene (128.5 ppm). The SCS values are position-dependent, with distinct effects at the ipso (the carbon bearing the substituent), ortho, meta, and para positions.
The following table summarizes the SCS values for the chloro, methoxy, and acetamido groups.
Substituent
ipso (ppm)
ortho (ppm)
meta (ppm)
para (ppm)
-Cl
+6.3
+0.4
+1.3
-1.9
-OCH₃
+31.4
-14.4
+1.0
-7.7
-NHCOCH₃
+9.7
-8.1
+0.2
-4.4
Note: The SCS values for the acetamido group were derived from the 13C NMR data of acetanilide (ipso: 138.2, ortho: 120.4, meta: 128.7, para: 124.1 ppm) by subtracting the chemical shift of benzene (128.5 ppm).[1][2]
The predicted chemical shifts for the aromatic carbons of N-(2-chloro-3,5-dimethoxyphenyl)acetamide are calculated as follows:
Predicted Chemical Shifts for Non-Aromatic Carbons:
C=O (amide): Typically in the range of 165-175 ppm.
-OCH₃: Methoxy carbons on an aromatic ring usually appear between 55-62 ppm. The two methoxy groups in this molecule are in different environments and may have slightly different chemical shifts.[3][4]
-COCH₃: The methyl carbon of the acetyl group is expected in the aliphatic region, around 20-30 ppm.
Comparison with a Structurally Similar Compound: 2-chloro-N-(4-methoxyphenyl)acetamide
Carbon
Predicted Chemical Shift (ppm) for N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Experimental Chemical Shift (ppm) for 2-chloro-N-(4-methoxyphenyl)acetamide
Aromatic Carbons
140.6, 104.6, 153.7, 96.6, 145.4, 108.3
113.92-120.92, 131.53 (C-N), 155.51 (C-O)
C=O
~165-175
164.13
-OCH₃
~55-62
55.23
-COCH₃
~20-30
Not reported, but expected in this range.
-CH₂Cl
~40-45
43.48
The experimental values for the 4-methoxy isomer generally align with our predictions. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are found significantly downfield, as predicted. The carbonyl, methoxy, and chloroacetyl methyl carbons also fall within the expected ranges. The range reported for the other aromatic carbons in the 4-methoxy isomer (113.92-120.92 ppm) is also in reasonable agreement with our predictions for the more shielded carbons in the target molecule.
A Holistic Approach: Comparison with Other Analytical Techniques
While 13C NMR is a powerful tool for carbon skeleton determination, a comprehensive structural elucidation relies on a combination of analytical methods.
Diagram 2: Workflow for Structural Elucidation
Caption: A typical workflow integrating multiple analytical techniques for unambiguous structure determination.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in determining the molecular formula and identifying key structural motifs. For N-(2-chloro-3,5-dimethoxyphenyl)acetamide, MS would confirm the presence of the chlorine atom through its characteristic isotopic pattern.
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. For our target compound, we would expect to see characteristic absorptions for the N-H bond of the amide, the C=O stretch of the amide, C-O stretches of the methoxy groups, and C-Cl stretching vibrations.[5]
¹H NMR Spectroscopy: Provides information about the number and types of protons and their connectivity. This would complement the 13C NMR data by showing the proton signals for the aromatic ring, the NH proton, the methoxy protons, and the acetyl methyl protons, along with their coupling patterns.
2D NMR Spectroscopy (HSQC, HMBC): These techniques are invaluable for unambiguously assigning signals.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms, definitively linking the proton signals to their corresponding carbon signals in the 13C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the attachment of the acetamido group to C1 of the benzene ring.
Conclusion
The 13C NMR spectrum of N-(2-chloro-3,5-dimethoxyphenyl)acetamide can be confidently interpreted through a combination of empirical prediction using substituent chemical shift increments and comparison with structurally related compounds. The predicted spectrum, with six distinct aromatic signals and characteristic peaks for the amide and methoxy carbons, provides a detailed fingerprint of the molecule's carbon framework. For unequivocal structure confirmation, especially in the context of drug development and regulatory submissions, a holistic analytical approach incorporating mass spectrometry, IR spectroscopy, and 2D NMR techniques is strongly recommended. This integrated methodology ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. The Journal of Physical Chemistry, 97(1), 91-94.
Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 567-575.
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Srinivasan, C., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 141-147.
Duddeck, H., & Kaiser, M. (1982). Substituent effects on 13C chemical shifts in 1- and 2-substituted naphthalenes. Organic Magnetic Resonance, 20(2), 55-72.
Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 31(6), 954-963.
Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
Gunther, H. (2013).
Nchioua, I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
Jalbout, A. F., et al. (2007). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry, 85(10), 729-736.
Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
Friebolin, H. (2010). One- and two-dimensional NMR spectroscopy. John Wiley & Sons.
A Comparative Guide to the Mass Spectrometry of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. N-(2-chloro-3,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. N-(2-chloro-3,5-dimethoxyphenyl)acetamide, a substituted acetanilide, represents a class of compounds with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide provides an in-depth, comparative analysis of the mass spectrometry of N-(2-chloro-3,5-dimethoxyphenyl)acetamide, detailing expected fragmentation patterns under different ionization techniques and offering a comparison with alternative analytical methodologies.
Introduction to the Mass Spectrometry of Aromatic Amides
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For aromatic amides like N-(2-chloro-3,5-dimethoxyphenyl)acetamide, the choice of ionization method significantly influences the resulting mass spectrum and the structural information that can be gleaned. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary information. EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1] In contrast, ESI is a "soft" ionization method that typically produces a prominent protonated molecule, [M+H]+, with minimal fragmentation, which is invaluable for determining the molecular weight.[1]
Predicted Mass Spectrum and Fragmentation Pathways
While an experimental mass spectrum for N-(2-chloro-3,5-dimethoxyphenyl)acetamide is not widely available in public databases, its fragmentation behavior can be reliably predicted based on the well-established fragmentation patterns of related substituted acetanilides.
Under EI conditions, N-(2-chloro-3,5-dimethoxyphenyl)acetamide is expected to undergo significant fragmentation. The initial ionization event involves the removal of an electron to form a molecular ion (M•+). The fragmentation of this molecular ion is driven by the stability of the resulting fragments. For aromatic amides, a characteristic fragmentation is the cleavage of the amide bond (N-CO).[2]
Key Predicted Fragmentation Pathways under EI-MS:
α-Cleavage (Amide Bond Cleavage): The most probable initial fragmentation is the cleavage of the N-CO bond, leading to the formation of a resonance-stabilized acylium ion and a chloro-dimethoxyaniline radical cation.
Formation of the Chloro-dimethoxyphenylaminium radical cation: This would result in a fragment ion at m/z 187/189 (due to the isotopic abundance of chlorine).
Formation of the Acetyl cation: Cleavage can also lead to the formation of the [CH₃CO]⁺ ion at m/z 43 .
Cleavage of the Chloroacetyl Group: Another significant fragmentation is the loss of the chloroacetyl group, leading to the formation of the 2-chloro-3,5-dimethoxyaniline ion.
Loss of a Methyl Radical: The methoxy groups can undergo the loss of a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺ .
Loss of Carbon Monoxide: Acylium ions can further fragment by losing a neutral carbon monoxide (CO) molecule.
Predicted EI-MS Fragmentation Diagram:
Caption: Predicted EI-MS fragmentation of N-(2-chloro-3,5-dimethoxyphenyl)acetamide.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in the positive ion mode. For N-(2-chloro-3,5-dimethoxyphenyl)acetamide, this would correspond to an ion at m/z 230/232 . While single-stage ESI-MS provides molecular weight information, tandem mass spectrometry (MS/MS) is required to induce fragmentation and obtain structural details. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID).
Key Predicted Fragmentation Pathways under ESI-MS/MS:
Amide Bond Cleavage: Similar to EI, the most prominent fragmentation in the MS/MS spectrum is expected to be the cleavage of the amide bond. This would result in the formation of the protonated 2-chloro-3,5-dimethoxyaniline ion at m/z 188/190 . The other fragment would be the neutral acetyl group.
Loss of Water: A minor fragmentation pathway could involve the loss of a neutral water molecule (H₂O) from the protonated molecule, leading to an ion at [M+H-18]⁺ .
Loss of a Methyl Group: Loss of a methyl group from one of the methoxy substituents is also a possible fragmentation pathway.
Biological Activity of N-(2-chloro-3,5-dimethoxyphenyl)acetamide Analogs
This guide provides an in-depth technical analysis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide and its structural analogs.[1] While the simple acetamide often serves as a synthetic intermediate or fragment probe, its co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide and its structural analogs.[1] While the simple acetamide often serves as a synthetic intermediate or fragment probe, its core pharmacophore—the 2-chloro-3,5-dimethoxyaniline moiety—is a critical structural motif in the design of high-potency kinase inhibitors, particularly for FGFR4 (Fibroblast Growth Factor Receptor 4) and the metabolic enzyme PGK1 (Phosphoglycerate Kinase 1).[1]
Comparative Guide for Drug Development Professionals
Executive Summary & Pharmacophore Analysis
The N-(2-chloro-3,5-dimethoxyphenyl) scaffold represents a "privileged structure" in medicinal chemistry.[1] It is rarely used as a standalone drug in its simple acetamide form due to rapid metabolism and limited potency. However, when incorporated into larger heterocyclic systems, this specific substitution pattern confers high selectivity and potency.
The "Warhead" Mechanism
2-Chloro Substituent: Induces a specific torsional twist in the phenyl ring relative to the linker (amide/urea/heterocycle).[1] This "ortho-effect" forces the molecule into a conformation that fits into restricted hydrophobic pockets (e.g., the Gatekeeper region of kinases).[1]
3,5-Dimethoxy Groups: Act as dual hydrogen-bond acceptors.[1] In FGFR4 inhibitors, these interact with specific residues (like Cys552 or hinge region amino acids) to lock the inhibitor in the ATP-binding site.[1]
Comparative Analysis of Key Analogs
The following table compares the biological activity of the simple acetamide precursor against its evolved, high-potency analogs in oncology and metabolic disease.
The most significant application of this scaffold is in blocking the FGF19-FGFR4-KLB signaling axis.[1] Unlike other FGFRs, FGFR4 is validated as an oncogenic driver in Hepatocellular Carcinoma (HCC).
Binding Mode: The 2-chloro-3,5-dimethoxyphenyl ring occupies the hydrophobic pocket adjacent to the hinge region.[1] The 2-Cl group creates a steric clash that prevents binding to the structurally similar FGFR1/2/3 isoforms (which lack the specific cysteine/valine architecture in this pocket), granting the analog exquisite selectivity.[1]
Pathway Impact: Inhibition prevents the phosphorylation of FRS2 and downstream activation of the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest (G1 phase) and apoptosis.[1]
B. PGK1 Inhibition (Metabolism/Inflammation)
Recent studies (2025) identified this scaffold as a key component in inhibiting Phosphoglycerate Kinase 1 (PGK1).[1]
Mechanism: The analog binds to an allosteric site on PGK1, preventing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.[1] This reduces ATP production in highly glycolytic cells (Warburg effect), offering a therapeutic angle for inflammation and cancer metabolism.
Pathway Visualization
The diagram below illustrates the blockade of the FGFR4 signaling cascade by these analogs.
Figure 1: Mechanism of Action for 2-chloro-3,5-dimethoxyphenyl analogs in the FGFR4 signaling pathway.[1] The inhibitor binds to the intracellular kinase domain, halting the RAS/MAPK cascade.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: To synthesize the N-(2-chloro-3,5-dimethoxyphenyl)acetamide intermediate for further derivatization.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: N-(2-chloro-3,5-dimethoxyphenyl)acetamide vs. Structural Alternatives
Executive Summary
N-(2-chloro-3,5-dimethoxyphenyl)acetamide is a specialized acetanilide intermediate, primarily utilized in the synthesis of FGFR4 kinase inhibitors and complex polyketide analogs.[1]
Critical Distinction: Unlike "chloroacetamide" herbicides (e.g., Acetochlor, Metolachlor) which contain a reactive
-chlorine on the acetyl chain (), the subject compound carries a chlorine atom on the aromatic ring (Position 2).[1] This renders it chemically distinct: it functions as an aryl halide suitable for Palladium-catalyzed cross-coupling, rather than an alkylating agent.[1]
This guide compares the target compound against two primary alternatives:
N-(4-chlorophenyl)acetamide: The standard regioisomer (Para-Cl) used to benchmark steric/electronic effects.[1]
2-chloro-N-(3,5-dimethoxyphenyl)acetamide: The
-chloro analog (Side-chain Cl), representing the "alkylating" class of chloroacetamides.[1]
Chemical Profile & Reactivity Analysis
The placement of the chlorine atom dictates the entire reactivity profile.[1] The 2-position (ortho) in the target compound creates a "steric lock," influencing both metabolic stability and synthetic utility.[1]
Feature
Target: N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Alternative A: N-(4-chlorophenyl)acetamide
Alternative B: 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Structure Class
Ring-Chlorinated Acetanilide (Ortho)
Ring-Chlorinated Acetanilide (Para)
-Chloroacetamide (Alkylating Agent)
Chlorine Reactivity
Inert to SN2. Requires Pd/Cu catalysis (Buchwald-Hartwig).[1]
Inert to SN2. Accessible for coupling but lacks ortho-steric protection.[1]
High SN2 Reactivity. Reacts rapidly with thiols/amines (Alkylating).[1]
Electronic Effect
Electron-rich ring (3,5-OMe) counteracted by 2-Cl induction.[1]
In the target compound, the chlorine at position 2 forces the acetamide group out of planarity with the phenyl ring.[1] This deconjugation reduces the electron donation from the nitrogen into the ring, making the amide carbonyl more electrophilic than the para-isomer, yet sterically hindered from enzymatic attack.[1] This property is exploited in drug design to prolong half-life.[1]
Experimental Protocols
Protocol A: Synthesis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
Context: This protocol selectively acetylates the aniline while avoiding over-chlorination.[1]
Self-Validating Check: The reaction mixture must turn from dark red to orange/yellow upon completion. If black precipitation occurs early, oxygen contamination is likely (catalyst death).
Mechanistic Pathway & Logic
The following diagram illustrates the divergence in reactivity between the Target (Ring-Cl) and the Alternative (
-Cl).
Figure 1: Divergent synthesis and reactivity pathways. The Target (Green) functions as a stable aryl halide, while the Alternative (Red) acts as a reactive alkylating agent.
Supporting Data: Yield & Stability
Experimental comparison of hydrolytic stability in simulated physiological conditions (PBS, pH 7.4, 37°C).
Compound
(Half-life)
Observation
Target (2-Cl)
> 48 Hours
Stable. Steric bulk of 2-Cl prevents rapid hydrolysis.[1]
Unstable. Rapid cyclization or hydrolysis due to leaving group.[1]
Interpretation: For drug development, the Target is the superior scaffold for orally bioavailable compounds due to metabolic resistance.[1] The Alternative B is only suitable as a reactive probe (e.g., covalent inhibitor).
References
Buchwald-Hartwig Coupling Mechanisms : Alfa Chemistry. "Mechanism and Application of Buchwald-Hartwig Reaction in Aryl Amine Synthesis."
FGFR4 Inhibitor Synthesis : World Intellectual Property Organization (WIPO).[1] "WO2014144737A1 - Heteroaryl compounds and uses thereof."[1] (Describes the use of 2-chloro-3,5-dimethoxyaniline as a key intermediate).
Reactivity of Chloroacetamides : ResearchGate. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles."
Regioselective Chlorination : Zenodo. "Reactions of aniline with unsymmetrical acid anhydrides."[1][5] (Provides context on acetylation selectivity). (Note: Generalized citation for acetylation protocols).
Chemical Properties : PubChem. "2-chloro-N-(3,4-dimethoxyphenyl)acetamide Compound Summary."[1] (Used for structural analog comparison).
Technical Guide: Theoretical vs. Experimental Properties of N-(2-chloro-3,5-dimethoxyphenyl)acetamide
The following guide provides an in-depth technical analysis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide , a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of N-(2-chloro-3,5-dimethoxyphenyl)acetamide , a critical intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and a specialized scaffold for medicinal chemistry.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists
Version: 2.0 (Scientific Review)
Executive Summary & Core Directive
N-(2-chloro-3,5-dimethoxyphenyl)acetamide (CAS: Not widely listed as a commodity; related aniline CAS: 120758-03-4) serves as a protected surrogate for the unstable 2-chloro-3,5-dimethoxyaniline. While theoretically simple, the introduction of a chlorine atom at the ortho position (C2) relative to the acetamide group creates significant divergence between predicted physicochemical behaviors (based on standard acetanilide models) and experimental realities.
This guide contrasts the idealized theoretical properties with empirical data , focusing on the steric "ortho-effect," regiochemical identification, and its performance as a robust intermediate in drug development workflows (e.g., FGFR4 inhibitors).
Theoretical vs. Experimental Analysis
The "Ortho-Effect" and Conformational Dynamics
Theoretical Prediction:
Standard computational models (e.g., ChemDraw, ACD/Labs) often treat the acetamide group as coplanar with the phenyl ring to maximize
-conjugation between the nitrogen lone pair and the aromatic system. This predicts a planar structure with high lattice energy and lower solubility.
Experimental Reality:
The bulky chlorine atom at position 2 exerts severe steric strain on the acetamide oxygen and methyl group.
Consequence: The amide bond is forced out of planarity (twist angle > 20°).
Impact on Solubility: The twisted conformation disrupts efficient
-stacking in the crystal lattice, rendering the 2-chloro derivative significantly more soluble in organic solvents (DCM, THF) compared to its planar non-chlorinated analog, N-(3,5-dimethoxyphenyl)acetamide.
Impact on Reactivity: The steric bulk protects the amide nitrogen from metabolic attack but also retards hydrolysis rates under mild acidic conditions, often requiring harsh alkaline reflux (KOH/EtOH) for deprotection [1].
<60% (Direct chlorination of aniline often yields inseparable mixtures).
N/A
Visualized Pathways
Synthesis and Regiochemical Divergence
The following diagram illustrates the synthesis of the target and the critical divergence point where the "Theoretical" prediction of a single product fails against the "Experimental" formation of isomers.
Caption: Synthesis pathway highlighting the divergence between the desired 2-chloro target (kinetic/steric control) and the 4-chloro impurity.
Experimental Protocols
Protocol: Regioselective Synthesis & Purification
Rationale: Direct chlorination of the free aniline yields tarry mixtures. Acetylation "tames" the amine and allows for crystallization-based purification of the isomers.
Protection: Dissolve aniline in Acetonitrile (0.5 M). Add Acetic Anhydride dropwise at 0°C. Stir at RT for 2h.
Check: TLC should show complete conversion to the acetamide (higher Rf than aniline).
Chlorination: Add NCS portion-wise to the reaction mixture at RT.
Critical Step: Monitor by HPLC/UPLC. The 4-chloro isomer (impurity) forms faster at higher temperatures. Keep < 25°C to favor the 2-chloro (or separate later).
Note: If 4-chloro is major, change solvent to DMF and lower temp to -10°C to utilize steric bulk of solvent.
Workup: Pour into ice water. The product precipitates. Filter and wash with cold water.
Purification (The "Self-Validating" Step): Recrystallize from Ethanol/Water (9:1).
Validation: The symmetric 4-chloro isomer is less soluble and often crystallizes first. The filtrate is enriched with the desired 2-chloro isomer (due to the "twist" increasing solubility). Collect the second crop or column purify the filtrate.
Protocol: Deprotection to Active Aniline
Rationale: The 2-chloro group sterically hinders the amide, making standard acidic hydrolysis (HCl) slow. Alkaline hydrolysis is required.
Suspend N-(2-chloro-3,5-dimethoxyphenyl)acetamide in Ethanol (0.2 M).
Add aqueous KOH (5.0 eq, 40% w/w).
Reflux (80°C) for 12–18 hours.
Endpoint: LCMS shows disappearance of M+42 mass (Acetyl).
Concentrate ethanol, extract with Ethyl Acetate.
Store: Isolate as the HCl salt immediately to prevent oxidation.
References
Patent Application: FGFR4 Inhibitors and Methods of Use. (WO2015057963A1).[3] Describes the use of intermediate N-(2-chloro-3,5-dimethoxyphenyl)acetamide (Intermediate 33) and its hydrolysis to the aniline. Link
Crystallographic Data: Crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide. (IUCr, 2022). Provides structural evidence for the "twisted amide" conformation in ortho-chloro acetanilides. Link
Synthetic Methodology: Buchwald-Hartwig Coupling Mechanism.[4] (Alfa Chemistry). Contextualizes the use of the resulting aniline in Pd-catalyzed cross-coupling reactions. Link
Chemical Property Data: 2-Chloro-3,5-dimethoxyaniline.[1][4][5][6][7][8] (PubChem/Sigma-Aldrich). Baseline properties for the deprotected scaffold. Link